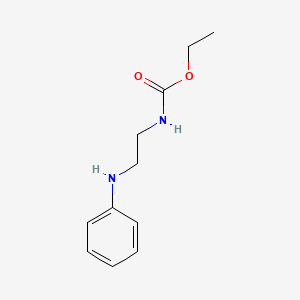

2-Anilinoethylcarbamic acid ethyl ester

Descripción

2-Anilinoethylcarbamic acid ethyl ester is a carbamate derivative characterized by an ethyl ester group linked to a carbamic acid moiety and a 2-anilinoethyl substituent. Carbamates are widely studied for their roles as enzyme inhibitors, prodrugs, or intermediates in organic synthesis.

Propiedades

Fórmula molecular |

C11H16N2O2 |

|---|---|

Peso molecular |

208.26 g/mol |

Nombre IUPAC |

ethyl N-(2-anilinoethyl)carbamate |

InChI |

InChI=1S/C11H16N2O2/c1-2-15-11(14)13-9-8-12-10-6-4-3-5-7-10/h3-7,12H,2,8-9H2,1H3,(H,13,14) |

Clave InChI |

QMSDKYHJBCMIQY-UHFFFAOYSA-N |

SMILES canónico |

CCOC(=O)NCCNC1=CC=CC=C1 |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Comparison with Structural Analogs

Ethyl Carbamate (Urethane)

Structure: NH₂COOCH₂CH₃ Molecular Weight: 89.1 g/mol Properties: Ethyl carbamate is a simple, unsubstituted carbamate. It is water-soluble and historically used as a hypnotic agent, though its carcinogenic properties limit therapeutic applications today. Its lack of substituents results in minimal steric hindrance, making it a model compound for studying carbamate reactivity .

| Property | 2-Anilinoethylcarbamic Acid Ethyl Ester (Hypothetical) | Ethyl Carbamate |

|---|---|---|

| Molecular Weight | ~265–300 g/mol* | 89.1 g/mol |

| Substituents | 2-Anilinoethyl | None |

| Solubility | Likely low (hydrophobic substituent) | High (polar groups) |

| Pharmacological Role | Potential enzyme modulation | Limited due to toxicity |

*Estimated based on analogs like [2-[4-(aminosulfonyl)phenyl]ethyl]carbamic acid ethyl ester (272.32 g/mol) .

N-[2-Cyano-3-(2,4-Dichloroanilino)-1-Oxoprop-2-Enyl]carbamic Acid Ethyl Ester

Structure: Contains a cyano group, dichloroanilino substituent, and α,β-unsaturated ketone. The dichloroaniline group may confer antimicrobial or antiparasitic activity, as seen in similar chlorinated pharmaceuticals .

Key Contrast: The anilinoethyl group in 2-anilinoethylcarbamic acid ethyl ester lacks halogenation, suggesting reduced electrophilicity but possibly improved metabolic stability compared to halogenated analogs .

[2-[4-(Aminosulfonyl)Phenyl]Ethyl]carbamic Acid Ethyl Ester (Glipizide EP Impurity F)

Structure: Features a sulfonamide group and aromatic ring. Molecular Weight: 272.32 g/mol (C₁₁H₁₆N₂O₄S) Properties: The sulfonamide group increases acidity (pKa ~10–12) and hydrogen-bonding capacity, enhancing solubility in polar solvents like DMSO.

Comparison: Unlike sulfonamide-containing carbamates, 2-anilinoethylcarbamic acid ethyl ester’s anilino group may prioritize interactions with aromatic or hydrophobic biological targets, such as kinase enzymes or membrane receptors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.